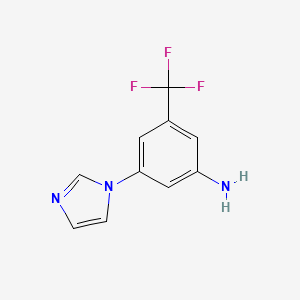

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-imidazol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPKULGYMCRGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline chemical properties

An In-Depth Technical Guide: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive overview of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a pivotal chemical intermediate in modern pharmaceutical and materials science. Identified by CAS Number 641571-11-1, this fluorinated arylimidazole derivative is most recognized as a critical building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in cancer therapy.[1][2] Beyond its pharmaceutical significance, its unique electronic properties make it a valuable precursor for advanced optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3]

This document delves into the core chemical and physical properties of the compound, explores established synthetic routes with a focus on scalability and safety, outlines analytical methodologies for quality control, and provides essential safety and handling protocols. The insights herein are synthesized from patent literature, supplier technical data, and chemical databases to provide a field-proven perspective for professionals in research and development.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental design.

Nomenclature and Identifiers

The compound is systematically named and cataloged under various systems to ensure unambiguous identification in global research and commerce.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [4] |

| CAS Number | 641571-11-1 | [3][4] |

| Molecular Formula | C₁₁H₁₀F₃N₃ | [2][3][4] |

| Synonyms | Nilotinib Impurity A, 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | [3][4] |

| EC Number | 688-269-6 | [4] |

Physicochemical Data

The compound's physical properties dictate its handling, dissolution, and reactivity parameters. It typically presents as a stable, crystalline solid.

| Property | Value | Source(s) |

| Molecular Weight | 241.21 g/mol | [2][3][4] |

| Appearance | White to light grey/yellow crystalline powder | [2][3] |

| Melting Point | 124 - 133 °C | [2][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (228.6 mg/L at 25°C) | [2] |

| Boiling Point | 372.14 °C (Predicted) | [2] |

| Density | 1.35 g/cm³ (Predicted) | [2] |

| LogP | 2.42 (Predicted) | [2] |

Significance and Applications in Advanced Research

The utility of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline stems from its trifunctional nature: a nucleophilic aniline group, a coordinating imidazole ring, and an electron-withdrawing trifluoromethyl group. This combination makes it highly versatile.

Critical Intermediate in Nilotinib Synthesis

The primary industrial application of this compound is as the penultimate amine precursor to Nilotinib. Nilotinib is a targeted therapy for chronic myeloid leukemia (CML) that inhibits the Bcr-Abl tyrosine kinase.[1] The aniline functionality of our topic compound is essential for the final amidation reaction that completes the Nilotinib molecule.

The logical placement of this intermediate within the overall synthesis is crucial for an efficient manufacturing process.

Caption: Role of the target intermediate in Nilotinib synthesis.

Building Block for Optoelectronic Materials

In materials science, the compound serves as a ligand for creating organometallic complexes, particularly with iridium, for OLED applications.[2][3]

-

Expertise & Causality: The imidazole and phenyl rings act as a bidentate ligand, coordinating with the metal center. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group is not merely a structural feature; it is a critical functional component. It lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the HOMO-LUMO energy gap.[3] This engineered energy gap results in a "blue shift," pushing the emitted light towards the higher-energy blue part of the spectrum, which is essential for full-color displays.[2][3]

Synthesis and Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing requires processes that are safe, scalable, and economically viable. Early synthetic routes often involved hazardous reagents like azides in Curtius rearrangement reactions, which are unsuitable for large-scale production due to safety concerns and costly purification needs.[1]

Modern Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

Current state-of-the-art methods favor a nucleophilic aromatic substitution (SₙAr) approach, which is more robust and safer. A common strategy involves the reaction of a suitably activated phenyl ring with 4-methylimidazole.

Caption: Scalable SₙAr synthesis and subsequent rearrangement.

Detailed Experimental Protocol: SₙAr and Hofmann Rearrangement

This protocol is a synthesized example based on methodologies described in patent literature, designed for reproducibility and validation.[1]

Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (SₙAr)

-

Inert Atmosphere: Equip a multi-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.

-

Causality: An inert atmosphere is critical as strong bases like sodium amide or potassium hydroxide are used, which can react with atmospheric moisture and CO₂.

-

-

Reagent Charging: To the flask, add dimethylacetamide (DMAc, 5 volumes) and 4-methylimidazole (1.2 eq). Stir for 15 minutes at ambient temperature (25-35°C).

-

Causality: DMAc is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the SₙAr mechanism without interfering with the nucleophile.

-

-

Base Addition: Carefully add a strong base such as sodium amide (NaH₂, 0.9 eq) or potassium hydroxide (KOH, 1.1 eq) portion-wise.

-

Causality: The base deprotonates the N-H of 4-methylimidazole, generating the potent nucleophile required to attack the electron-deficient aromatic ring.

-

-

Substrate Addition: Add 3-fluoro-5-(trifluoromethyl)benzamide (1.0 eq) to the reaction mass.

-

Reaction: Heat the mixture to 80-145°C and maintain for 4-12 hours, monitoring by HPLC for completion.

-

Causality: Heat is required to overcome the activation energy of the SₙAr reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing -CF₃ group.

-

-

Work-up and Isolation: Cool the reaction to room temperature. Quench by slowly adding water (25 volumes). The product will precipitate. Stir for 2-3 hours, filter the solid, wash thoroughly with water, and dry under vacuum at 60-70°C.

Step 2: Conversion to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Hofmann Rearrangement)

-

Reagent Preparation: In a separate flask, prepare a solution of sodium hydroxide (NaOH, 3.5 eq) in water (10 volumes) and cool to 0-5°C. Slowly add bromine (Br₂, 0.5 eq) to form a sodium hypobromite solution.

-

Causality: The Hofmann rearrangement requires an alkaline solution of a halogen to convert the primary amide to an amine with one less carbon.

-

-

Amide Addition: Add the benzamide intermediate from Step 1 to the cold hypobromite solution.

-

Reaction: Slowly heat the mixture to 85-95°C and hold for 3 hours. Monitor by HPLC.

-

Isolation: Cool the reaction mass to 25-35°C. The aniline product will precipitate. Stir for 3 hours, filter, wash with water, and dry under vacuum at 60-70°C to yield the final product.

-

Trustworthiness: This self-validating protocol concludes with a high-purity solid, which can be directly verified using the analytical methods described below. A final HPLC purity of >99.5% is typically achievable.[1]

-

Analytical Characterization and Quality Control

Rigorous analytical control is non-negotiable in pharmaceutical development to ensure purity, identity, and consistency.

Spectroscopic and Chromatographic Profile

-

¹H NMR: The proton NMR spectrum is used for structural confirmation, showing characteristic signals for the aromatic protons, the imidazole ring protons, and the methyl group. Purity can be assessed via NMR (>98%).[3]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (241.21 m/z for [M+H]⁺). MS is also a powerful tool for identifying impurities.[5]

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis and impurity profiling. A typical reverse-phase method is used.[1]

Protocol: Quality Control Workflow via HPLC

Caption: Standard HPLC workflow for purity assessment.

Safety, Handling, and Storage

Proper handling procedures are essential due to the compound's toxicological profile.

GHS Hazard Classification

Data aggregated from ECHA notifications indicates the following primary hazards.[4]

| Pictogram(s) | GHS Code | Hazard Statement |

| 💀 | H301 | Toxic if swallowed |

| ❗ | H315 | Causes skin irritation |

| corrosive | H318 | Causes serious eye damage |

| environmentally-hazardous | H411 | Toxic to aquatic life with long lasting effects |

| ❗ | H335 | May cause respiratory irritation |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Conclusion

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a high-value, versatile chemical intermediate whose importance is firmly established in both life sciences and materials science. Its well-defined physicochemical properties, coupled with modern, scalable synthetic routes, enable its production at the high purity required for pharmaceutical applications like the synthesis of Nilotinib. Concurrently, its unique electronic structure continues to open doors for innovation in advanced materials such as OLEDs. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for any researcher or developer utilizing this powerful building block.

References

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (2012).

-

Klarić, T., Galić, N., & Sertić, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

Sources

- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS No. 943320-48-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a key chemical intermediate and a known impurity in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document delves into its chemical identity, synthesis, analytical characterization, its role as a pharmaceutical impurity, and safety considerations. The guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and synthetic chemistry.

Introduction: A Molecule of Pharmaceutical Significance

This compound, with the CAS number 943320-48-7, is a fluorinated aromatic amine containing an imidazole moiety.[1][2] While it is available commercially as a fine chemical and building block for organic synthesis, its primary significance in the pharmaceutical industry is its designation as "Nilotinib Impurity 2".[3] Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by authorities such as the FDA and EMA. Therefore, a thorough understanding of the formation, characterization, and potential impact of impurities like this compound is paramount for ensuring the safety and efficacy of Nilotinib. This guide aims to consolidate the available technical information on this compound to aid researchers and developers in managing it effectively.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its handling, analysis, and application.

| Property | Value | Source |

| CAS Number | 943320-48-7 | [1][2] |

| Molecular Formula | C₁₀H₈F₃N₃ | [1][2] |

| Molecular Weight | 227.19 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-aniline; 5-(Trifluoromethyl)aniline, 3-(1H-imidazol-1-yl)-; Nilotinib Impurity 2 | [1][3] |

| Appearance | Pale yellow solid (as per typical synthesis results) | [6][7] |

| Boiling Point (Predicted) | 365.8 ± 42.0 °C | |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | |

| Storage | 2-8°C, in a refrigerator, protected from light and moisture. | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for toxicological studies. A common and effective method for its preparation is through a copper-catalyzed N-arylation reaction (Ullmann condensation).

Reaction Scheme:

Sources

- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Nilutamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core physicochemical properties of Nilutamide, a nonsteroidal antiandrogen agent. Designed for professionals in pharmaceutical research and development, this document moves beyond a simple recitation of facts to offer a detailed analysis of the experimental underpinnings and practical implications of each property. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for understanding and applying this critical data.

Chemical Identity and Molecular Structure

Nilutamide, chemically known as 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione, is a synthetic, orally active antiandrogen.[1][2] Its molecular structure is fundamental to its biological activity, facilitating its competitive antagonism of the androgen receptor.

Table 1: Chemical Identifiers of Nilutamide

| Identifier | Value | Source(s) |

| IUPAC Name | 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | [1][2] |

| CAS Number | 63612-50-0 | [1] |

| Chemical Formula | C₁₂H₁₀F₃N₃O₄ | [1][2] |

| Molecular Weight | 317.22 g/mol | [1] |

| SMILES | CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[O-])C(F)(F)F)C | [1] |

| InChI Key | XWXYUMMDTVBTOU-UHFFFAOYSA-N | [2] |

The structural integrity and purity of Nilutamide are paramount for its therapeutic efficacy and are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Solid-State Properties: Melting Point and Polymorphism

The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly influence its stability, dissolution rate, and bioavailability.

Melting Point

Nilutamide is a microcrystalline, white to practically white powder.[2] Its melting point is a key indicator of purity and is consistently reported to be in the range of 149 °C to 156 °C (300 °F to 312.8 °F) .[1][2]

Polymorphism

Nilutamide is known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[3][4] To date, at least five polymorphic forms (Form I, Form II, Form III, Form IV, and Form V) and a hydrate have been identified.[3][5] Form I is reported to be the most thermodynamically stable form.[4] The different polymorphic forms can exhibit variations in their physicochemical properties, which underscores the importance of stringent control during the manufacturing process.

Table 2: Known Crystalline Forms of Nilutamide

| Crystalline Form | Key Characteristics | Source(s) |

| Form I | Commercially available and thermodynamically most stable form. | [4][5] |

| Form II | A distinct polymorphic form. | [4][5] |

| Form III | An elusive polymorph with limited characterization data. | [4][5] |

| Form IV | Contains three symmetry-independent molecules in the asymmetric unit (Z′ = 3). | [3] |

| Form V | Contains two symmetry-independent molecules in the asymmetric unit (Z′ = 2). | [3] |

| Hydrate | A hydrated crystalline form has been identified. | [3] |

Experimental Protocol: Characterization of Polymorphs by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying and characterizing polymorphs by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the Nilutamide sample into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of each polymorphic form. The peak temperature and the area under the peak (enthalpy of fusion) are characteristic of each polymorph.

Causality: The distinct crystalline arrangements of polymorphs result in different lattice energies, which manifest as unique melting points and enthalpies of fusion in a DSC thermogram. This allows for the clear differentiation of various solid-state forms.

Solubility Profile

The solubility of Nilutamide is a critical determinant of its oral absorption and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.

Table 3: Solubility of Nilutamide in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (<0.1% w/v at 25°C) | [2] |

| Methanol | Freely soluble | [2] |

| Ethanol | Freely soluble | [2] |

| Acetone | Freely soluble | [2] |

| Chloroform | Freely soluble | [2] |

| Dichloromethane | Freely soluble | [2] |

| Ethyl Acetate | Freely soluble | [2] |

| DMSO | Soluble | [2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of Nilutamide to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of Nilutamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality: This method ensures that the solvent is fully saturated with the drug, providing a true measure of its intrinsic solubility under specific conditions. The use of HPLC allows for accurate and precise quantification, even at low concentrations.

Ionization and Lipophilicity

pKa

LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to partition between an organic and an aqueous phase. The LogP of Nilutamide is reported to be 1.8 .[1] This moderate lipophilicity is consistent with its good oral absorption.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination) and pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of Nilutamide in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases and then allow the layers to separate.

-

Quantification: Determine the concentration of Nilutamide in both the aqueous and organic phases using a suitable analytical technique like HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Causality: This experiment directly measures the distribution of the drug between a lipid-like and an aqueous environment, providing a reliable indicator of its potential to cross biological membranes.

Stability and Degradation

Understanding the stability of Nilutamide under various stress conditions is crucial for formulation development, storage, and ensuring patient safety. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

Nilutamide has been shown to degrade under acidic and basic conditions.[2]

Experimental Protocol: Forced Degradation Study

Methodology:

-

Stress Conditions: Expose solutions of Nilutamide to a variety of stress conditions, including:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative: 3-30% hydrogen peroxide at room temperature.

-

Thermal: Dry heat (e.g., 80-100 °C).

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify any degradation products.

Causality: By subjecting the drug to conditions more extreme than those it would typically encounter, potential degradation pathways can be elucidated. A stability-indicating HPLC method is essential to separate the parent drug from any degradation products, ensuring accurate quantification and purity assessment.

Mechanism of Action: Androgen Receptor Antagonism

Nilutamide exerts its therapeutic effect by acting as a pure, nonsteroidal antiandrogen.[1] It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.

Caption: Nilutamide's mechanism of action in the androgen receptor signaling pathway.

References

-

Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem. National Center for Biotechnology Information. [Link]

-

Polymorphs, cocrystal and hydrate of nilutamide - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]

-

Nilutamide - Wikipedia. Wikimedia Foundation. [Link]

-

Nilutamide Tablets, 150 mg - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut. World Journal of Advanced Research and Reviews. [Link]

-

Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects. PubMed. [Link]

-

Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects | Request PDF. ResearchGate. [Link]

Sources

- 1. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Polymorphs, cocrystal and hydrate of nilutamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of a Key Nilotinib Intermediate

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline, a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document consolidates available data, explains the scientific principles behind the physical properties, and presents detailed, field-proven protocols for their experimental determination. It is intended for researchers, chemists, and pharmaceutical development professionals who require a deep understanding of this compound's characteristics to ensure purity, optimize reaction conditions, and maintain quality control in the manufacturing process.

Introduction and Compound Identification

The subject of this guide is this compound. It is crucial to distinguish between two closely related structures often discussed in scientific literature:

-

This compound (the title compound)

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

While structurally similar, the latter compound, which features a methyl group on the imidazole ring, is the more prominently cited and commercially significant intermediate for the synthesis of Nilotinib.[1][2] Nilotinib is a vital antineoplastic agent used in the treatment of chronic myeloid leukemia (CML).[3][4] Due to the extensive public data and its direct relevance to pharmaceutical manufacturing, this guide will focus primarily on the methylated analogue , while providing distinct data for the non-methylated compound where available. The precise control over the physical properties of this intermediate is paramount for the purity and ultimate efficacy of the final active pharmaceutical ingredient (API).[5][6]

Summary of Physicochemical Properties

The fundamental physicochemical data for both compounds are summarized below. These values are critical reference points for identity, purity assessment, and process design.

| Property | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | This compound |

| CAS Number | 641571-11-1[7] | 943320-48-7 |

| Molecular Formula | C₁₁H₁₀F₃N₃[3] | C₁₀H₈F₃N₃ |

| Molecular Weight | 241.21 g/mol [3] | 227.19 g/mol |

| Appearance | White to light grey/yellow crystalline powder[1][3] | Pale yellow solid[8] |

| Melting Point | 124 – 133 °C (range from multiple sources)[1][3][9] | Not broadly reported; a single synthesis reports 1.2g of product without a specific melting point.[8] |

| Boiling Point | 372.14 °C (Predicted); Decomposes before boiling.[3] | Not reported; likely decomposes. |

In-Depth Analysis of the Melting Point

The melting point is a robust indicator of a crystalline solid's purity. For a pharmaceutical intermediate, a sharp, well-defined melting range is a primary quality attribute.

Interpreting the Data

For 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, various suppliers and databases report a melting range between 124°C and 133°C.[1][3][9][10] This includes ranges such as 126-129°C and 129-133°C.[1][9] A pure compound typically melts over a narrow range of 0.5-1.0°C. The observed variation across different sources can be attributed to:

-

Impurities: Residual solvents, starting materials, or side-products from the synthesis can depress the melting point and broaden the range.[11] Different synthetic routes, such as those described in various patents involving Ullmann coupling or other cross-coupling reactions, can introduce unique impurity profiles.[2][12]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. While not explicitly documented for this intermediate, it is a common phenomenon in complex organic molecules.

-

Analytical Method Variation: Minor differences in apparatus calibration, heating rate, and operator interpretation can lead to slight variations in reported values.

Causality: Why This Melting Point?

The melting point is dictated by the energy required to overcome the intermolecular forces in the crystal lattice. Key structural features contributing to this compound's melting point include:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, and the nitrogen atoms on the imidazole ring are hydrogen bond acceptors. These interactions create a strong, stable crystal lattice requiring significant thermal energy to disrupt.

-

Dipole-Dipole Interactions: The highly polar trifluoromethyl (-CF₃) group creates strong dipole moments within the molecule, leading to significant dipole-dipole forces.

-

Pi-Stacking: The aromatic phenyl and imidazole rings can engage in π-stacking, further stabilizing the crystal structure.

Self-Validating Protocol for Melting Point Determination

This protocol ensures accuracy and reproducibility, adhering to standard laboratory practices.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction to complete melting is recorded.[11]

Apparatus:

-

Calibrated digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Mel-Temp).[13]

-

Glass capillary tubes (closed at one end).

-

Spatula and watch glass.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended): Place a sample in the apparatus and heat at a rapid rate (10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. b. Place a new capillary sample into the apparatus. c. Set the heating rate to a slow, controlled 1-2°C per minute. d. Record T₁: The temperature at which the first droplet of liquid is observed in the sample. e. Record T₂: The temperature at which the last solid particle melts, and the sample is completely transparent liquid.

-

Reporting: Report the result as a range from T₁ to T₂. For a reliable result, conduct the measurement in triplicate.

Workflow: Melting Point Determination

Caption: Standard workflow for accurate melting point determination.

Boiling Point and Thermal Stability

The Challenge of Boiling Point Determination

A boiling point of 372.14°C has been predicted for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, but this value is theoretical.[3] In practice, complex, high-molecular-weight organic solids, especially those with multiple functional groups like anilines, often decompose at temperatures below their atmospheric boiling point. The energy required to transition the entire bulk of the substance into the gaseous phase is greater than the energy of some of its covalent bonds, leading to molecular breakdown rather than boiling.

Factors contributing to thermal instability include:

-

Oxidation of the Aniline Group: Aromatic amines are susceptible to oxidation at elevated temperatures, especially in the presence of air.

-

Functional Group Reactivity: At high temperatures, intermolecular reactions can occur, leading to polymerization or degradation.

Theoretical Considerations

The boiling point of an organic compound is influenced by its molecular weight and intermolecular forces.[14][15] The same strong hydrogen bonding and dipole-dipole interactions that give this compound a relatively high melting point would also lead to a very high boiling point if the molecule were stable at such temperatures.[16] For context, the simpler compound 3-(Trifluoromethyl)aniline, which lacks the imidazole group, has a boiling point of 187-188°C.[17] The addition of the imidazole ring significantly increases molecular weight and adds hydrogen bonding capability, drastically increasing the expected boiling point.

Protocol for Micro Boiling Point Determination

While decomposition is likely, a micro boiling point determination can be attempted to observe the temperature at which vigorous boiling or decomposition occurs. This method is suitable for small sample quantities.

Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the liquid re-enters the capillary upon cooling, indicating the point where the sample's vapor pressure equals the atmospheric pressure.[18]

Apparatus:

-

Melting point apparatus or Thiele tube setup.

-

Small test tube (e.g., 75x10 mm).

-

Standard melting point capillary tube.

-

Thermometer.

Procedure:

-

Sample Addition: Add a small amount (approx. 0.2-0.3 mL) of the sample into the small test tube.

-

Capillary Insertion: Place a melting point capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire.

-

Heating: Immerse the assembly in a heating bath (oil bath in a Thiele tube or the heating block of a melting point apparatus). The heat should be applied slowly and steadily.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. This indicates that the air inside is being displaced by the sample's vapor.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, turn off the heat. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Note Decomposition: Observe the sample for any color change (e.g., darkening to brown or black) or charring, which are clear indicators of thermal decomposition.

Workflow: Micro Boiling Point Determination

Caption: Standard workflow for micro boiling point determination.

Conclusion

The melting point of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a well-documented and critical parameter for assessing the purity of this key Nilotinib intermediate, with an expected range of 124-133°C . Adherence to a rigorous, standardized protocol for its determination is essential for quality control in a pharmaceutical development setting. Conversely, a definitive boiling point is not experimentally practical due to the compound's propensity for thermal decomposition at elevated temperatures. Understanding these thermal limitations is crucial for designing safe and efficient synthetic and purification processes, such as distillation under high vacuum, to avoid degradation of the final product.

References

-

ChemBK. (n.d.). 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - Physico-chemical Properties. Retrieved from [Link]

-

Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.

-

Vedantu. (n.d.). Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical characterization of nilotinib/ HPMCP hybrid.... Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). Nilotinib. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

-

PubMed. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

Sources

- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]

- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]

- 6. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 13. mt.com [mt.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

- 17. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 18. Video: Boiling Points - Concept [jove.com]

Nilutamide's Mechanism of Action in Prostate Cancer: A Technical Guide

Executive Summary

Nilutamide, a first-generation non-steroidal anti-androgen (NSAA), represents a cornerstone in the historical development of androgen deprivation therapy (ADT) for prostate cancer. While newer agents with higher affinity and improved side-effect profiles have largely superseded it, a comprehensive understanding of nilutamide's mechanism provides critical context for the evolution of androgen receptor (AR) targeted therapies and the ongoing challenges of drug resistance. This guide delineates the core molecular mechanism of nilutamide, focusing on its role as a competitive antagonist of the androgen receptor. We will explore its impact on AR signaling, downstream gene transcription, and the cellular fate of prostate cancer cells. Furthermore, this document provides field-proven experimental protocols to validate and quantify the bioactivity of AR antagonists, offering a practical framework for researchers in oncology and drug development.

The Androgen Receptor Signaling Axis: A Primary Driver in Prostate Cancer

Prostate cancer is fundamentally a disease driven by androgen signaling. The androgen receptor, a ligand-activated nuclear transcription factor, is the central mediator of this pathway. In a normal physiological state, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event induces a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR complex into the nucleus. Once in the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth, proliferation, and survival.[1]

In prostate cancer, this signaling pathway becomes aberrantly activated, leading to uncontrolled tumor growth. Therefore, blocking this axis has been the primary strategy for treating advanced and metastatic prostate cancer for decades.[1]

Nilutamide: A First-Generation Non-Steroidal Anti-Androgen (NSAA)

Nilutamide (brand names Nilandron, Anandron) is a synthetic, orally active NSAA.[2] Unlike steroidal anti-androgens, it does not possess inherent progestational, estrogenic, or glucocorticoid activity.[3] Its therapeutic utility stems exclusively from its ability to antagonize the effects of androgens at the receptor level.[3] It is typically used in combination with surgical or medical castration (e.g., with GnRH agonists) to achieve maximal or combined androgen blockade (CAB).[3][4] This combination approach aims to block androgens from both testicular and adrenal sources.[3]

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism of action of nilutamide is its function as a direct, competitive antagonist of the androgen receptor.[2] This antagonism disrupts the normal signaling cascade at several key junctures.

Molecular Interaction with the AR Ligand-Binding Domain

Nilutamide directly competes with endogenous androgens, like testosterone and DHT, for binding to the ligand-binding domain (LBD) of the androgen receptor.[2][5] By occupying this binding pocket, nilutamide prevents the natural ligands from docking and activating the receptor.[6] The affinity of nilutamide for the AR is significantly lower than that of natural androgens but is sufficient to exert a therapeutic effect, especially when circulating androgen levels are concurrently suppressed by castration.[7]

Inhibition of AR Conformational Change and Nuclear Translocation

The binding of an agonist (like DHT) induces a specific conformational change in the AR that is essential for its subsequent nuclear translocation and DNA binding.[8] Nilutamide, by binding to the LBD, fails to induce this requisite conformational shift. This prevents the proper dissociation of heat shock proteins and inhibits the efficient translocation of the AR from the cytoplasm into the nucleus.[8] While some AR may still enter the nucleus, the process is significantly impaired compared to agonist-bound receptors.

Blockade of Downstream Gene Transcription

The ultimate consequence of nilutamide's action is the prevention of AR-mediated gene transcription.[9] By blocking androgen binding and subsequent nuclear events, nilutamide effectively halts the transcription of androgen-dependent genes, such as Prostate-Specific Antigen (PSA).[5] This leads to an inhibition of androgen-dependent DNA and protein synthesis, resulting in growth arrest and, in some cases, transient regression of the tumor.[5]

Caption: Nilutamide competitively blocks androgen binding to the AR, inhibiting its activation and nuclear translocation.

Pharmacokinetics, Clinical Use, and Limitations

Understanding the clinical behavior of nilutamide requires an appreciation of its pharmacokinetic properties and the eventual emergence of resistance.

Pharmacokinetic Profile

Nilutamide is administered orally and is well-absorbed.[10] It possesses a notably long elimination half-life, averaging around 56 hours, which allows for convenient once-daily dosing.[3][7] Steady-state plasma concentrations are typically achieved within two weeks of initiating therapy.[7][11] The drug is extensively metabolized in the liver, primarily via the CYP2C19 enzyme.[7]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | Good (Oral) | [7] |

| Protein Binding | 80-84% | [7] |

| Metabolism | Hepatic (primarily CYP2C19) | [7] |

| Mean Elimination Half-Life | ~56 hours (range: 23-87 hours) | [7] |

| Time to Steady State | ~2 weeks | [7][11] |

Clinical Application in Combined Androgen Blockade (CAB)

Nilutamide's primary indication is for the treatment of metastatic prostate cancer in combination with surgical castration.[2] This approach, known as CAB or Maximal Androgen Blockade (MAB), has been shown in meta-analyses to offer a modest but statistically significant survival benefit compared to castration alone.[4][12] A large, long-term follow-up study demonstrated that the combination of nilutamide and orchiectomy resulted in significant benefits in time to progression and overall survival compared to orchiectomy with a placebo.[13]

Mechanisms of Resistance and Limitations

Despite initial efficacy, resistance to first-generation NSAAs like nilutamide invariably develops. Key mechanisms include:

-

AR Gene Amplification: Increased expression of the AR protein can sensitize cells to residual low levels of androgens, overcoming the competitive blockade.[1]

-

AR Mutations: Specific mutations in the AR ligand-binding domain (e.g., T877A, H874Y) can alter the receptor's structure, converting antagonists like nilutamide into partial or full agonists, paradoxically stimulating tumor growth.[14]

-

Bypass Signaling: Other signaling pathways can be upregulated to drive prostate cancer cell growth independently of the AR axis.[15]

-

Anti-androgen Withdrawal Syndrome: In some patients who progress on nilutamide, discontinuing the drug can lead to a paradoxical decrease in PSA levels and clinical improvement, suggesting the drug had acquired agonist properties due to AR mutations.[16]

Common side effects associated with nilutamide include visual disturbances (impaired adaptation to dark), nausea, and rare but serious interstitial pneumonitis.[3][10]

Experimental Validation of Nilutamide Activity: Protocols and Methodologies

The characterization of nilutamide's anti-androgenic activity relies on a suite of well-established in vitro assays. These protocols serve as a self-validating system to confirm the mechanism of action and quantify the potency of AR antagonists.

Protocol: Competitive Androgen Receptor Binding Assay

This assay directly measures the ability of a test compound (e.g., nilutamide) to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (IC50) of nilutamide for the androgen receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source, such as rat prostate tissue or from cells overexpressing recombinant human AR.[17][18]

-

Reaction Setup: In a 96-well plate format, add the AR-containing cytosol preparation to each well.[18]

-

Competition: Add increasing concentrations of unlabeled nilutamide (or other test compounds) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of a potent unlabeled androgen like DHT (non-specific binding).

-

Radioligand Addition: Add a constant, low concentration of a radiolabeled androgen, typically [3H]-DHT or [3H]-R1881, to all wells.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, followed by centrifugation.

-

Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of nilutamide required to inhibit 50% of the specific binding of the radioligand.

Sources

- 1. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Nilutamide used for? [synapse.patsnap.com]

- 3. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined androgen blockade in advanced prostate cancer: looking back to move forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 7. Nilutamide - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. urologytimes.com [urologytimes.com]

- 13. Long-term efficacy and safety of nilutamide plus castration in advanced prostate cancer, and the significance of early prostate specific antigen normalization. International Anandron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiandrogen withdrawal syndrome with nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Keystone: A Technical Guide to the Discovery and History of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Chemical Nomenclature

This guide centers on the chemical compound identified by the CAS Number 641571-11-1. While the initial inquiry specified 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a comprehensive review of the scientific and patent literature reveals that the vast majority of research, development, and application is focused on its 4-methyl substituted analogue: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . Due to the extensive documentation and industrial significance of this specific molecule, this guide will focus on the discovery and history of this pivotal compound, which serves as a cornerstone in modern pharmaceutical synthesis.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry and materials science, certain molecules emerge as indispensable building blocks, their versatile structures paving the way for significant advancements. 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is one such keystone intermediate. Its unique trifluoromethyl- and imidazole-substituted aniline framework has made it a molecule of high interest, primarily as the crucial precursor to the life-saving anti-cancer drug, Nilotinib.[1] Beyond its pharmaceutical applications, its structural motifs have also found utility in the development of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2] This guide will provide a comprehensive overview of the discovery, historical evolution of the synthesis, and key applications of this important chemical entity.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a research and development setting.

| Property | Value | Source |

| CAS Number | 641571-11-1 | PubChem[3] |

| Molecular Formula | C₁₁H₁₀F₃N₃ | PubChem[3] |

| Molecular Weight | 241.21 g/mol | PubChem[3] |

| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | PubChem[3] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[3]

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The Genesis of a Key Intermediate: Discovery and Historical Context

The story of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is intrinsically linked to the development of second-generation tyrosine kinase inhibitors (TKIs). The groundbreaking success of Imatinib (Gleevec) in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase spurred the search for new inhibitors with improved efficacy and the ability to overcome resistance.[4]

Nilotinib was developed by Novartis as a more potent and selective Bcr-Abl inhibitor.[5] The discovery and first disclosure of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of Nilotinib can be traced back to the early 2000s. Patent literature from this period outlines the initial synthetic strategies.[1]

The timeline of key developments in tyrosine kinase inhibitors provides a broader context for the importance of this molecule:

-

2001: FDA approval of Imatinib, the first TKI, revolutionizing CML treatment.[4]

-

2007: FDA approval of Nilotinib for patients with Imatinib-resistant or intolerant CML, highlighting the rapid progress in second-generation TKIs.[6]

The development of a robust and scalable synthesis for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline was therefore a critical step in bringing Nilotinib to the clinic.

The Evolution of a Synthesis: A Journey Towards Efficiency and Safety

The industrial-scale production of a pharmaceutical intermediate demands a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The documented synthetic pathways to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have evolved significantly over time, reflecting these crucial considerations.

Early Synthetic Approaches: The Curtius Rearrangement

Initial synthetic routes often employed the Curtius rearrangement, a classic method for converting carboxylic acids to primary amines.[1]

Figure 1. Early synthetic approach utilizing the Curtius rearrangement.

While effective, this route presented significant challenges for large-scale production. The use of sodium azide to form the acyl azide intermediate is fraught with safety concerns due to its toxicity and explosive potential.[1] Furthermore, the Curtius rearrangement itself often requires harsh reaction conditions.

The Hofmann Rearrangement: An Alternative Pathway

To circumvent the hazards associated with azides, alternative syntheses employing the Hofmann rearrangement were developed. This method converts a primary amide to a primary amine with one fewer carbon atom.[1]

Figure 2. Synthetic pathway involving the Hofmann rearrangement.

The Hofmann rearrangement avoids the use of explosive azides but can sometimes suffer from modest yields and the generation of significant waste streams.[7]

Modern Synthetic Routes: Palladium-Catalyzed Cross-Coupling

More recent and industrially viable processes often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods offer improved yields, milder reaction conditions, and greater functional group tolerance.[8]

Figure 3. Modern synthetic approach using Buchwald-Hartwig amination.

This approach represents a significant advancement, providing a more direct and efficient route to the target molecule. The choice of catalyst, ligand, and base is critical for optimizing the reaction yield and purity.

Key Applications: From Cancer Therapy to Advanced Materials

A Cornerstone in Nilotinib Synthesis

The primary and most significant application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as a key intermediate in the synthesis of Nilotinib (Tasigna®), a potent second-generation tyrosine kinase inhibitor.[1] Nilotinib is a frontline treatment for chronic myeloid leukemia (CML).[9]

The synthesis of Nilotinib involves the amidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Figure 4. Final step in the synthesis of Nilotinib.

A Building Block for Advanced Materials

The unique electronic properties conferred by the trifluoromethyl and imidazole groups make 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline an attractive building block for materials science applications. It has been utilized in the synthesis of iridium-based phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[2] The trifluoromethyl group acts as a strong electron-withdrawing group, which helps to increase the HOMO-LUMO energy gap, leading to a blue shift in the emission spectrum.[2]

Experimental Protocols and Characterization

The following are representative experimental procedures adapted from the patent literature. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Representative Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (Amide Precursor for Hofmann Rearrangement)

-

To a solution of 3-fluoro-5-(trifluoromethyl)benzamide (100 g) in dimethylacetamide (500 ml), add 4-methylimidazole (60 g) and stir for 15 minutes at room temperature.[1]

-

Carefully add sodium amide (30.2 g) and continue stirring for 45 minutes.[1]

-

Heat the reaction mixture to 80-85 °C and maintain for 12 hours.[1]

-

After completion, cool the reaction to room temperature and add water (2500 ml).

-

Stir for 3 hours, filter the precipitated solid, wash with water, and dry under vacuum to yield the title compound.

Representative Hofmann Rearrangement to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

-

Prepare a solution of sodium hydroxide (140 g) in water (1000 ml) and cool to 0-5 °C.[1]

-

To this solution, add bromine (21 ml) followed by 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (100 g) at 0-5 °C and stir for 20 minutes.[1]

-

Heat the reaction mixture to 85-95 °C and maintain for 3 hours.[1]

-

Cool the reaction to room temperature and stir for an additional 3 hours.

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and its intermediates are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the reaction. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly employed.[10]

-

X-Ray Diffraction (XRD): For solid-state characterization, XRD is used to identify the crystalline form of the compound.[1][11] This is particularly important in pharmaceutical development to ensure batch-to-batch consistency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

Conclusion and Future Perspectives

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline stands as a testament to the enabling power of chemical synthesis in modern medicine and technology. Its history is a clear illustration of the iterative process of route optimization, driven by the need for safety, efficiency, and scalability. As a key precursor to Nilotinib, it has played a vital role in the treatment of CML. Looking forward, the unique electronic properties of this molecule may lead to its incorporation into a new generation of advanced materials. The continued refinement of synthetic methodologies, particularly in the realm of catalytic cross-coupling reactions, will undoubtedly further enhance the accessibility and utility of this important chemical intermediate.

References

- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.

-

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. Available at: [Link]

- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.

-

Nilotinib - Wikipedia. Available at: [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]

-

TKI Timeline. Available at: [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. Available at: [Link]

-

Tyrosine kinase inhibitor - Wikipedia. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

Inner Workings: Tyrosine kinases, their discovery and impact - PMC - PubMed Central. Available at: [Link]

-

A Decade of Nilotinib and Dasatinib: From In Vitro Studies to First-Line Tyrosine Kinase Inhibitors - AACR Journals. Available at: [Link]

-

Hofmann Rearrangement - Chemistry Steps. Available at: [Link]

-

Curtius Rearrangement - Chemistry Steps. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. Available at: [Link]

-

25 Years of TKIs: A Timeline of Transformation - About us | International CML Foundation. Available at: [Link]

-

Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Available at: [Link]

-

Curtius rearrangement - Wikipedia. Available at: [Link]

-

Mechanism of Curtius Rearrangement - BYJU'S. Available at: [Link]

-

Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis - OUCI. Available at: [Link]

-

X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization - YouTube. Available at: [Link]

-

Nilotinib (Tasigna) - CancerIndex. Available at: [Link]

-

Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry. Available at: [Link]

-

Hofmann Rearrangement: Videos & Practice Problems - Pearson. Available at: [Link] cosmetology/products-services/hofmann-rearrangement.html

-

Ullmann Reaction - Online Organic Chemistry Tutor. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. cml-foundation.org [cml-foundation.org]

- 4. iCMLf - 25 Years of TKIs: A Timeline of Transformation - About us | International CML Foundation [cml-foundation.org]

- 5. ClinPGx [clinpgx.org]

- 6. Nilotinib - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis [ouci.dntb.gov.ua]

- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Nilotinib (Tasigna) | CancerIndex [cancerindex.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. mdpi.com [mdpi.com]

A Spectroscopic Guide to 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with CAS Number 641571-11-1, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Its arylimidazole framework also makes it a valuable building block for organic light-emitting diode (OLED) materials.[1][3] This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity, purity, and structure of this compound.

This document is structured to provide not just the spectral data, but the underlying scientific rationale for the analytical choices made. For researchers and drug development professionals, understanding why a particular spectroscopic signature appears is as crucial as the signature itself. While direct experimental spectra for this specific intermediate are not always publicly available, this guide presents a robust analysis based on established spectroscopic principles, predicted data, and validated experimental protocols. This approach serves as a reliable framework for the characterization of this molecule and other complex heterocyclic compounds.

A Note on Nomenclature: The user request specified "3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline". However, the vast majority of scientific literature and commercial availability pertains to its methylated analogue, "3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline," which is also known as Nilotinib Impurity A.[4][5] This guide will focus on the latter, more prevalent compound.

Molecular Structure and Predicted Spectroscopic Overview

A foundational analysis of the molecular structure of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is the first step in predicting its spectral characteristics. The molecule is comprised of three key components: a 1,3,5-trisubstituted benzene ring, a 4-methylimidazole ring, and key functional groups including a primary aniline (-NH₂) and a trifluoromethyl (-CF₃) group.

| Property | Value | Source(s) |

| CAS Number | 641571-11-1 | [4] |

| Molecular Formula | C₁₁H₁₀F₃N₃ | [1][4] |

| Molecular Weight | 241.21 g/mol | [2][4] |

| Appearance | White to light grey/yellow powder/crystal | [1] |

| Melting Point | 130 °C | [1][6] |

This structure informs our expectations for each spectroscopic technique:

-

NMR Spectroscopy: We anticipate distinct signals for the aromatic protons on both the aniline and imidazole rings, as well as signals for the amine and methyl protons. The electron-withdrawing nature of the -CF₃ group and the nitrogen atoms will significantly influence the chemical shifts.

-

Infrared Spectroscopy: We expect characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings and methyl group, C=C and C=N bond vibrations within the rings, and strong C-F stretching from the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the cleavage of bonds between the rings and the substituent groups.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of ¹H and ¹³C nuclei in a strong magnetic field, we can determine the number of unique protons and carbons, their chemical environments, and their connectivity. For a molecule with multiple aromatic rings and functional groups like this one, 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed in a full structural confirmation study to unambiguously assign all signals.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals corresponding to each unique proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 | Singlet | 1H | Imidazole H-2 | Deshielded by two adjacent nitrogen atoms. |

| ~ 7.7 | Singlet | 1H | Aniline H-4 | Positioned between two electron-withdrawing groups (-CF₃ and imidazole). |

| ~ 7.5 | Singlet | 1H | Imidazole H-5 | Aromatic proton on the imidazole ring. |

| ~ 7.3 | Singlet | 1H | Aniline H-6 | Influenced by the ortho-imidazole and para-amine groups. |

| ~ 7.0 | Singlet | 1H | Aniline H-2 | Influenced by the ortho-amine and para-CF₃ groups. |

| ~ 5.8 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~ 2.2 | Singlet | 3H | -CH₃ | Methyl group on the imidazole ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 149 | C-NH₂ | Carbon attached to the electron-donating amine group. |

| ~ 138 | Imidazole C-2 | Deshielded carbon between two nitrogens. |

| ~ 137 | C-N (Imidazole) | Carbon of the aniline ring attached to the imidazole nitrogen. |

| ~ 132 (quartet) | C-CF₃ | Carbon attached to the trifluoromethyl group, split by fluorine coupling. |

| ~ 124 (quartet) | -CF₃ | The trifluoromethyl carbon itself, with a large C-F coupling constant. |

| ~ 120-135 | Aromatic & Imidazole Cs | Remaining carbons of the aromatic and imidazole rings. |

| ~ 115-120 | Aniline C-2, C-4, C-6 | Carbons on the aniline ring influenced by the substituents. |

| ~ 14 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's good solubility and the ability of DMSO to avoid exchange of the amine protons, allowing for their observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex aromatic region.[7]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

-

Caption: NMR analysis workflow.

Infrared (IR) Spectroscopy

Principle and Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a sample. For this compound, IR is crucial for confirming the presence of the aniline N-H bonds, the aromatic rings, and the C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands

The compound is a solid at room temperature.[1] A spectrum obtained from a KBr pellet or a thin solid film would be expected to show the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet for the symmetric and asymmetric stretching of the N-H bonds. |